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Introduction
SHR2554 is a novel and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2

(EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2).[1][2] EZH2 mediates the trimethylation of histone H3 at lysine 27

(H3K27me3), a key epigenetic modification associated with transcriptional repression.[3]

Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including T-

cell lymphomas.[4][5] SHR2554 exerts its anti-tumor effects by inhibiting EZH2, leading to a

decrease in global H3K27me3 levels, which in turn reactivates silenced tumor suppressor

genes.[1][6][7]

Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and

localization of proteins within tissues. In the context of SHR2554 treatment, IHC for H3K27me3

serves as a valuable pharmacodynamic biomarker to assess the biological activity of the drug.

A reduction in H3K27me3 staining intensity in tumor tissues following SHR2554 administration

provides direct evidence of target engagement and inhibition of EZH2 activity. These

application notes provide a detailed protocol for performing H3K27me3 IHC on paraffin-

embedded tissues from subjects treated with SHR2554.
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SHR2554 Mechanism of Action
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Caption: SHR2554 inhibits EZH2, reducing H3K27me3 and reactivating tumor suppressor

genes.
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IHC Workflow for H3K27me3
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Caption: A stepwise workflow for immunohistochemical analysis of H3K27me3 in tissues.
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Quantitative Data Summary
The following tables represent expected outcomes from quantitative analysis of H3K27me3

IHC staining in preclinical models treated with SHR2554. The data illustrates a dose-dependent

reduction in H3K27me3 levels.

Table 1: In Vitro Inhibition of H3K27me3 in T-cell Lymphoma (TCL) Cell Lines

Cell Line
SHR2554 Conc.
(µM)

H3K27me3
Reduction (%) (vs.
DMSO)

IC50 (µM) for Cell
Proliferation (144h)

H9 1.0 50 0.365 - 3.001

Karpas 299 1.0 55 0.365 - 3.001

HuT 78 1.0 45 0.365 - 3.001

Data is illustrative based on findings that SHR2554 reduces H3K27me3 levels and inhibits

proliferation in TCL cell lines with IC50 values in this range.[4][6]

Table 2: In Vivo Pharmacodynamic Effect of SHR2554 in Xenograft Models

Treatment
Group

Dose (mg/kg,
BID)

Mean
H3K27me3
Positive Nuclei
(%)

Standard
Deviation

p-value (vs.
Vehicle)

Vehicle 0 85 ± 7.2 -

SHR2554 50 42 ± 5.5 < 0.01

SHR2554 100 15 ± 3.8 < 0.001

This table illustrates the expected significant, dose-dependent reduction in H3K27me3 levels in

tumor tissues from in vivo models treated with SHR2554, as suggested by preclinical studies.

[4]
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Experimental Protocols
Protocol 1: Immunohistochemistry for H3K27me3 in
Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for specific tissues and

antibodies.

Materials and Reagents:

FFPE tissue sections (4-5 µm) on positively charged slides

Xylene

Ethanol (100%, 95%, 85%, 75%)

Deionized water

Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH

9.0)[8][9]

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Peroxide Block (3% H₂O₂ in methanol)

Blocking Buffer (e.g., 5% normal goat serum in PBS)

Primary Antibody: Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, C36B11)

HRP-conjugated secondary antibody (anti-rabbit)

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:
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Deparaffinization and Rehydration:

Incubate slides in xylene: 2 x 5 minutes.

Incubate in 100% ethanol: 2 x 3 minutes.

Incubate in 95% ethanol: 1 x 2 minutes.

Incubate in 75% ethanol: 1 x 2 minutes.

Rinse in deionized water: 2 x 2 minutes.[9]

Antigen Retrieval:

Immerse slides in pre-heated Antigen Retrieval Buffer.

Heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[8][10]

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

Rinse slides in deionized water and then in Wash Buffer.

Peroxide Block:

Incubate slides in 3% H₂O₂ in methanol for 10-15 minutes to quench endogenous

peroxidase activity.

Rinse with Wash Buffer.

Blocking:

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary anti-H3K27me3 antibody in antibody diluent to the recommended

concentration (e.g., 1:100 - 1:500, requires optimization).
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Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[11][12]

Secondary Antibody and Detection:

Rinse slides with Wash Buffer: 3 x 5 minutes.

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room

temperature.

Rinse slides with Wash Buffer: 3 x 5 minutes.

Apply DAB substrate and incubate until the desired brown color develops (typically 1-10

minutes). Monitor under a microscope.

Stop the reaction by rinsing with deionized water.

Counterstaining:

Immerse slides in hematoxylin for 1-5 minutes to stain cell nuclei.

"Blue" the sections in running tap water or a bluing agent.

Dehydration and Mounting:

Dehydrate slides through graded ethanol solutions (75%, 95%, 100%).

Clear in xylene.

Mount with a permanent mounting medium.

Protocol 2: Quantitative Image Analysis of H3K27me3
Staining
Procedure:

Image Acquisition:

Acquire high-resolution digital images of the stained tissue sections using a slide scanner

or a microscope equipped with a digital camera.
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Ensure consistent lighting and magnification across all images.

Image Analysis:

Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the H3K27me3

staining.

Define regions of interest (ROIs) corresponding to the tumor area.

Use color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains.

Set a threshold for positive DAB staining to identify H3K27me3-positive nuclei.

Calculate the percentage of positive nuclei (number of brown nuclei / total number of blue

nuclei) x 100 or an H-score (sum of staining intensity levels multiplied by the percentage of

cells at that level).[13]

Statistical Analysis:

Perform statistical analysis to compare H3K27me3 levels between different treatment

groups (e.g., vehicle vs. SHR2554).

A t-test or ANOVA can be used to determine statistical significance.

Conclusion
The provided protocols and application notes offer a comprehensive guide for the assessment

of H3K27me3 levels in SHR2554-treated tissues using immunohistochemistry. This method is a

robust tool for demonstrating the pharmacodynamic effects of EZH2 inhibitors and can be

instrumental in both preclinical and clinical research to confirm target engagement and to

explore dose-response relationships. Careful optimization of the IHC protocol is recommended

to ensure reliable and reproducible results.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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